N-(2-methoxyphenyl)-4-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}benzamide
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Description
N-(2-methoxyphenyl)-4-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}benzamide is a useful research compound. Its molecular formula is C20H19N3O3S and its molecular weight is 381.45. The purity is usually 95%.
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Biological Activity
N-(2-methoxyphenyl)-4-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on available research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C22H22N2O3S
- Molecular Weight : 398.48 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of appropriate aldehydes and amines followed by cyclization to form the pyrimidine ring. The presence of the methoxy and sulfanyl groups provides unique reactivity patterns that are essential for its biological activity.
Antiviral Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antiviral properties. For instance, compounds with similar structures have shown effectiveness against various viruses, including those causing respiratory diseases. The mechanism often involves inhibition of viral replication by targeting specific viral enzymes or receptors.
Case Study : A study demonstrated that a related pyrimidine derivative exhibited an IC50 value of 0.09 μM against MERS-CoV, suggesting that structural modifications can enhance antiviral potency significantly .
Anticancer Potential
Preliminary research indicates that this compound may possess anticancer properties. Compounds with similar scaffolds have been evaluated for their cytotoxic effects on various cancer cell lines.
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound A | MDA-MB-436 (Breast Cancer) | 2.57 |
Compound B | HeLa (Cervical Cancer) | 10.70 |
N-(2-methoxyphenyl)... | TBD | TBD |
In vitro studies are necessary to determine its specific IC50 values against different cancer types.
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or cancer cell proliferation.
- Receptor Interaction : It may bind to specific receptors on cell surfaces, altering signaling pathways crucial for cell survival and replication.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that related compounds can induce oxidative stress in cancer cells, leading to apoptosis.
Research Findings and Implications
Research into similar compounds has revealed promising results regarding their pharmacological profiles:
- Antiviral Efficacy : Derivatives have shown improved binding affinity to viral proteins, enhancing their antiviral activity.
- Cytotoxicity Studies : In vitro assays have demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic use with reduced side effects .
- Structure-Activity Relationship (SAR) : Investigations into the SAR have identified critical functional groups that enhance biological activity, guiding future synthetic modifications for improved efficacy.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-13-11-18(24)23-20(21-13)27-12-14-7-9-15(10-8-14)19(25)22-16-5-3-4-6-17(16)26-2/h3-11H,12H2,1-2H3,(H,22,25)(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNYEMFZOMJHCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.